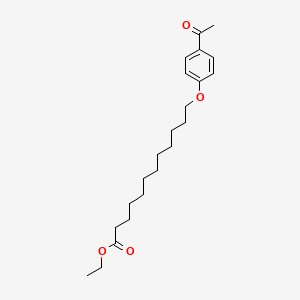
Ethyl 12-(4-acetylphenoxy)dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 12-(4-acetylphenoxy)dodecanoate is an organic compound with the molecular formula C22H34O4 It is an ester derivative of dodecanoic acid, featuring an acetylphenoxy group attached to the dodecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 12-(4-acetylphenoxy)dodecanoate typically involves the esterification of dodecanoic acid with ethanol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 4-acetylphenol to yield the final product. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as Amberlyst-15, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 12-(4-acetylphenoxy)dodecanoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products:
Oxidation: Formation of 12-(4-carboxyphenoxy)dodecanoic acid.
Reduction: Formation of 12-(4-hydroxyphenoxy)dodecanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 12-(4-acetylphenoxy)dodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Ethyl 12-(4-acetylphenoxy)dodecanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Ethyl 12-(4-acetylphenoxy)dodecanoate can be compared with other similar compounds, such as:
Ethyl 12-oxododecanoate: Similar in structure but lacks the acetylphenoxy group, resulting in different chemical reactivity and applications.
4-(4-acetylphenoxy)butanoic acid: Contains a shorter carbon chain, leading to different physical and chemical properties.
Dodecanoic acid derivatives: Various derivatives with different functional groups, each exhibiting unique properties and applications.
Properties
CAS No. |
142726-11-2 |
|---|---|
Molecular Formula |
C22H34O4 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
ethyl 12-(4-acetylphenoxy)dodecanoate |
InChI |
InChI=1S/C22H34O4/c1-3-25-22(24)13-11-9-7-5-4-6-8-10-12-18-26-21-16-14-20(15-17-21)19(2)23/h14-17H,3-13,18H2,1-2H3 |
InChI Key |
CJUZVKOFEUGYOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















